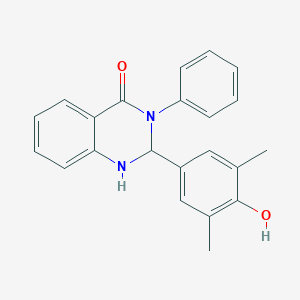![molecular formula C17H13BrNO+ B300193 1-[2-(4-bromophenyl)-2-oxoethyl]quinolinium](/img/structure/B300193.png)
1-[2-(4-bromophenyl)-2-oxoethyl]quinolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-bromophenyl)-2-oxoethyl]quinolinium is a chemical compound that belongs to the quinolinium family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-bromophenyl)-2-oxoethyl]quinolinium typically involves the reaction of quinoline with 4-bromophenacyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to obtain a high-purity product .
化学反应分析
Types of Reactions
1-[2-(4-bromophenyl)-2-oxoethyl]quinolinium undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenacyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form quinolinium derivatives with different oxidation states.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Cyclization Reactions: Cyclization reactions often require catalysts such as Lewis acids or transition metal complexes.
Major Products Formed
The major products formed from these reactions include substituted quinolinium derivatives, oxidized quinolinium compounds, and various heterocyclic compounds depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential use in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-[2-(4-bromophenyl)-2-oxoethyl]quinolinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes and ultimately causing cell death .
相似化合物的比较
Similar Compounds
Quinoline: A parent compound of the quinolinium family, known for its antimicrobial and antimalarial properties.
4-Bromophenacyl Bromide: A precursor used in the synthesis of 1-[2-(4-bromophenyl)-2-oxoethyl]quinolinium.
Quinolinium Salts: A class of compounds with similar structures and diverse biological activities
Uniqueness
Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and industrial applications .
属性
分子式 |
C17H13BrNO+ |
|---|---|
分子量 |
327.2 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-2-quinolin-1-ium-1-ylethanone |
InChI |
InChI=1S/C17H13BrNO/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19/h1-11H,12H2/q+1 |
InChI 键 |
XZSHZAYQDYVLAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)Br |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B300110.png)
![[5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B300112.png)





![N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300125.png)


![3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B300131.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide](/img/structure/B300133.png)
![1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B300134.png)
![{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B300135.png)
